4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
The compound features a 6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl core, a 4,5-dihydro-1H-pyrazol-1-yl scaffold substituted with a p-tolyl (4-methylphenyl) group, and a terminal 4-oxobutanoic acid moiety. Characterization typically includes $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, high-resolution mass spectrometry (HRMS), and HPLC analysis to confirm purity (>95%) and structural integrity .
The 4-oxobutanoic acid moiety is a conserved feature across related compounds, likely serving as a carboxylic acid bioisostere to enhance solubility or interact with biological targets .
Properties
IUPAC Name |
4-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c1-13-2-4-14(5-3-13)18-10-19(28(27-18)22(29)6-7-23(30)31)16-8-15-9-20-21(33-12-32-20)11-17(15)26-24(16)25/h2-5,8-9,11,19H,6-7,10,12H2,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXTVBDZZPQGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula
- C18H18ClN3O4
Molecular Weight
- 373.81 g/mol
Structural Features
The compound features a quinoline core substituted with a chloro group and a dioxole moiety, along with a pyrazole ring. This structural complexity is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoline and pyrazole compounds often exhibit significant antimicrobial properties. For example, compounds similar to the one have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Anti-inflammatory Effects
Several studies have reported that compounds containing the pyrazole moiety exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes . This inhibition can reduce the production of pro-inflammatory mediators, which is beneficial in treating conditions like arthritis.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as COX enzymes in inflammation.
- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, promoting apoptosis in cancer cells through ROS generation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinoline derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL, demonstrating potent antibacterial activity .
Study 2: Anticancer Activity
In another study focused on human breast cancer cell lines (MCF-7), treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis through caspase activation .
Data Table
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Compounds with 4-trifluoromethyl (compound 8) or 3-chlorophenyl (compound 13) substituents exhibit lower yields (12–22%), likely due to steric hindrance or reduced nucleophilicity during coupling reactions .
- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group in compound 9 improves yield (42.8%) and solubility via hydrogen bonding, as evidenced by its $ ^1 \text{H} \text{NMR} $ downfield shift (δ 6.87) for methoxy protons .
Spectral Consistency
- The 4-oxobutanoic acid moiety produces characteristic NMR signals (δ ~12.4 for COOH and ~173–174 ppm for C=O) across all compounds, confirming structural integrity .
- HRMS data align with theoretical values within 5 ppm error, validating molecular formulas .
Implications for Drug Design
- The conserved 4-oxobutanoic acid moiety suggests a critical role in target engagement, possibly through ionic interactions with basic residues in enzymes or receptors .
- Substituent choice on the pyrazoline ring allows fine-tuning of pharmacokinetic properties. For example, the p-tolyl group may offer metabolic stability compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
